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Compound of Interest

Compound Name: 3-Ethyl-2,2,3-trimethylheptane

Cat. No.: B14536419

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of prevalent computational models
used for studying alkanes. The selection of an appropriate computational method is paramount
for accurately predicting the thermodynamic, structural, and dynamic properties of alkanes,
which are fundamental components of many systems of interest in drug development and
materials science. This document offers an objective comparison of various force fields for
molecular dynamics simulations and density functional theory (DFT) functionals for quantum
mechanical calculations, supported by experimental data and detailed methodologies.

Data Presentation
Comparison of Molecular Mechanics Force Fields

The following table summarizes the performance of several common force fields in predicting
the melting points of n-pentadecane (C15) and n-hexadecane (C16), as well as the liquid
density of n-pentadecane at 298.15 K.
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. . . . Liquid Density
Melting Point Melting Point

Force Field Type C15 (g/cm?3) at
C15 (K) C16 (K)
298.15 K
Experimental - 283.0 291.3 0.768
CHARMM36 All-Atom 317 321 0.766
L-OPLS All-Atom 309 313 0.767
COMPASS All-Atom 299 304 0.778
Williams 7B All-Atom 286 291 0.768
TraPPE-UA United-Atom 293 298 0.755
PYS United-Atom 285 289 0.764
MARTINI Coarse-Grained - - 0.734

Data extracted from Burrows et al., J. Phys. Chem. B 2021, 125 (19), 5145-5159.[1]

Comparison of Density Functional Theory (DFT)
Functionals

The following table presents the calculated reaction enthalpies for the combustion of methane
(C1) and propane (C3) using various DFT functionals with the 6-31G(d) basis set, compared to
experimental values.
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. Jacob's Ladder Methane (C1) AH Propane (C3) AH

Functional

Rung (kcal/mol) (kcal/mol)
Experimental - -212.8 -530.6
LSDA 1 (LDA) -205.4 -516.3
PBEPBE 2 (GGA) -200.1 -502.8
TPSSh 3 (meta-GGA) -207.9 -520.1
B3LYP 4 (Hybrid) -204.7 -514.2
B2PLYP 5 (Double Hybrid) -210.1 -525.8

5 (Dispersion
B2PLYPD3 -211.5 -529.1

Corrected)

Data extracted from the supplementary information of Fatema, K. Benchmarking of Density
Functional Theories for Combustion Reactions in Alkanes by Evaluating Thermodynamic
Properties. ChemRxiv. 2023.[2][3][4]

Experimental Protocols
Molecular Dynamics (MD) Simulations

The benchmark studies for molecular dynamics force fields were conducted using the
GROMACS software package.[5] A general protocol for simulating alkanes involves the
following steps:

o System Setup: An initial configuration of alkane molecules is placed in a simulation box. For
liquid simulations, this is typically a random distribution, while for solid-phase simulations, a
crystalline structure is used as the starting point.

» Energy Minimization: The initial system is subjected to energy minimization to remove any
unfavorable contacts or geometries. The steepest descent algorithm is commonly used for
this purpose.

o Equilibration: The system is then equilibrated in two stages:
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o NVT Ensemble (Canonical Ensemble): The system is heated to the desired temperature
while keeping the number of particles (N), volume (V), and temperature (T) constant. This
allows the system to reach thermal equilibrium.

o NPT Ensemble (Isothermal-lsobaric Ensemble): The system is then equilibrated at the
desired temperature and pressure, with the number of particles (N), pressure (P), and
temperature (T) held constant. This allows the density of the system to relax to its
equilibrium value.

e Production Run: Once the system is equilibrated, the production simulation is performed in
the NPT ensemble, during which the trajectory data is collected for analysis of various
properties.

A sample GROMACS .mdp (molecular dynamics parameter) file for an NPT equilibration might
include the following key parameters:

This is an illustrative example. Specific parameters may vary depending on the force field and
system.

Density Functional Theory (DFT) Calculations

The DFT benchmark calculations for alkane combustion thermodynamics were performed
using the Gaussian software package.[6] The general methodology is as follows:

o Structure Optimization: The 3D structure of each alkane and the combustion products (CO:2
and H20) is optimized to find the lowest energy conformation.

e Frequency Calculation: A frequency calculation is then performed on the optimized geometry
to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point
vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.

o Thermochemical Analysis: The reaction enthalpy (AH) and Gibbs free energy (AG) are
calculated by subtracting the sum of the thermochemical values of the reactants from the
sum of the thermochemical values of the products.

A typical Gaussian input file for a geometry optimization and frequency calculation of an alkane
would include the following sections:
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Computational model selection workflow.

Drug Development Workflow Incorporating
Computational Chemistry

This diagram illustrates how computational chemistry is integrated into the modern drug

discovery and development pipeline.
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Integration of computational chemistry in drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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